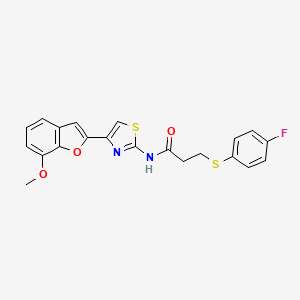

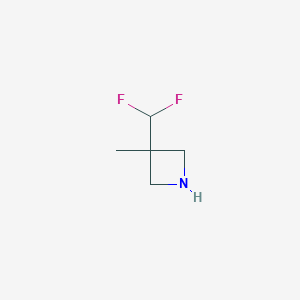

![molecular formula C7H11N3O B2767092 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2377031-19-9](/img/structure/B2767092.png)

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound that falls under the category of tetrahydropyrazolo pyrazines . It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its synthesis. The key intermediate in the process is NH-pyrazole carbonic acids . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .科学的研究の応用

Synthesis and Structural Analysis

- Highly substituted pyrazole ligands derived from related compounds have been synthesized and analyzed for their complexation with platinum(II) and palladium(II) metal ions. These complexes were studied for their potential applications in catalysis and material science. The structural elucidation was achieved using various spectroscopic techniques, confirming the formation of both cis and trans isomers in these complexes (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity and Drug Design

- New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, characterized, and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in the development of anticancer agents (Hassan, Hafez, & Osman, 2014).

Catalysis and Green Chemistry

- A green, simple, and efficient method for the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst has been developed. This method emphasizes the importance of environmentally friendly approaches in chemical synthesis (Zolfigol et al., 2013).

Antimicrobial and Antioxidant Properties

- Certain pyrazoline derivatives, synthesized from related compounds, demonstrated strong antioxidant activity and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antimicrobial agents (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Antidepressant Activities

- Synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives were conducted to explore their antidepressant activities. The study found that certain derivatives reduced immobility times in mice, suggesting potential applications in the treatment of depression (Palaska, Aytemi̇r, Uzbay, & Erol, 2001).

Synthesis and Properties of Heterocyclic Compounds

- Research into the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been conducted, focusing on the conditions for obtaining these substances and studying their properties. This research underlines the significance of heterocyclic compounds in pharmaceuticals and materials science (Fedotov, Hotsulia, & Panasenko, 2022).

将来の方向性

The future directions for the research and development of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could involve its use as a building block in medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are also discussed .

作用機序

Target of Action

Compounds with a similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been found to be effective inhibitors of a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .

Mode of Action

It’s known that similar compounds act as hbv core protein allosteric modulators (cpams), which can effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

Similar compounds have been shown to inhibit hbv, suggesting that they may affect pathways related to viral replication .

Result of Action

Similar compounds have been shown to inhibit hbv dna viral load in a hbv aav mouse model by oral administration .

特性

IUPAC Name |

3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPPEOAQBXTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)

![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)